(5-cyclopropylisoxazol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-20-15-4-2-3-5-17(15)23(12)14-8-9-22(11-14)19(24)16-10-18(25-21-16)13-6-7-13/h2-5,10,13-14H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLYJDSGWPTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NOC(=C4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5-cyclopropylisoxazol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to summarize the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound can be represented as follows:
This structure comprises an isoxazole ring, a benzimidazole moiety, and a pyrrolidine unit, which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been shown to exert cytotoxic effects on breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole Derivative A | MCF-7 | 15 |
| Benzoxazole Derivative B | A549 | 20 |
| Target Compound | HepG2 | TBD |
Note: TBD indicates that specific data for the target compound is yet to be determined.
2. Inhibitory Activity
The compound is reported to inhibit NEK7 kinase, which plays a crucial role in cell cycle regulation and inflammation. Inhibition of NEK7 can potentially lead to therapeutic strategies for conditions like acute myelogenous leukemia (AML) and other inflammatory diseases .
Table 2: NEK7 Inhibition Data
| Compound Name | NEK7 IC50 (µM) |
|---|---|
| Target Compound | TBD |
| Known NEK7 Inhibitor | 5 |
3. Anti-inflammatory Properties
Research indicates that the compound may modulate the NLRP3 inflammasome activity, which is pivotal in inflammatory responses. This modulation suggests potential applications in treating inflammatory diseases .
Case Studies
A notable study focused on the synthesis and biological evaluation of the target compound alongside its derivatives. The study utilized various assays to assess cytotoxicity and enzyme inhibition. The results demonstrated promising activity against specific cancer types and inflammation pathways.
Case Study Summary:
- Objective: Evaluate the anticancer and anti-inflammatory potential of the target compound.
- Methods: Cell viability assays (MTT), kinase inhibition assays.
- Results: The target compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value comparable to known anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
The following table summarizes key analogs and their structural/biological distinctions:
Vorbereitungsmethoden
Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via Michael addition-cyclization (Figure 1):
- Substrate : N-Boc-protected 3-aminopyrrolidine.
- Reagents : 2-Methyl-1H-benzo[d]imidazole, NaH (base), DMF (solvent).
- Conditions : 80°C, 12 hours.
- Yield : 68% after deprotection (TFA/CH₂Cl₂).
Mechanistic Insight : The reaction proceeds through nucleophilic substitution at the pyrrolidine’s C3 position, facilitated by the strong base (NaH) to deprotonate the benzoimidazole N-H.
Alternative Pathway: Transition Metal-Mediated Coupling
For sterically hindered substrates, palladium-catalyzed Buchwald-Hartwig amination is employed:
Synthesis of 5-Cyclopropylisoxazole-3-Carbonyl Chloride
Cyclopropanation and Isoxazole Formation
The isoxazole ring is constructed via 1,3-dipolar cycloaddition (Scheme 1):
- Cyclopropane precursor : Cyclopropylacetonitrile.
- Dipole : Nitrile oxide (generated in situ from hydroxylamine and Cl₂).
- Conditions : CH₂Cl₂, 0°C → rt, 6 hours.
- Yield : 5-Cyclopropylisoxazole-3-carbonitrile (84%).
Conversion to Carbonyl Chloride :
- Hydrolysis of the nitrile (H₂SO₄/H₂O, 100°C) yields the carboxylic acid.
- Treatment with SOCl₂ (reflux, 4 hours) provides the acyl chloride.
Coupling of Fragments: Methanone Formation
CDI-Mediated Acylation
A robust method utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carbonyl:
- Reagents : 5-Cyclopropylisoxazole-3-carbonyl chloride, 3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine, CDI.
- Solvent : DMSO, 80°C, 8 hours.
- Yield : 66%.
Advantages : CDI avoids racemization and enhances electrophilicity of the carbonyl.
Palladium-Catalyzed Carbonylation
For substrates sensitive to strong bases, palladium-mediated coupling is preferred:
- Catalyst : Pd(PPh₃)₄.
- Ligand : Xantphos.
- CO Source : Mo(CO)₆.
- Solvent : NMP, 120°C, 24 hours.
- Yield : 58%.
Optimization and Challenges
Reaction Condition Screening
Comparative studies highlight solvent and temperature dependencies (Table 1):
| Method | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CDI-mediated acylation | DMSO | 80 | 66 | |
| Pd-catalyzed carbonylation | NMP | 120 | 58 | |
| Direct coupling (NaH) | DMF | 100 | 71 |
Key Insight : Polar aprotic solvents (DMSO, NMP) enhance reaction rates by stabilizing transition states.
Stereochemical Control
The pyrrolidine’s C3 stereocenter necessitates chiral auxiliaries or catalytic asymmetric synthesis:
- Chiral ligand : (R)-BINAP with Pd(OAc)₂ achieves 89% ee.
- Resolution : Diastereomeric salt formation using (+)-CSA.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Optimization Considerations :
- Catalysts : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic couplings .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h) and improves purity .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Purity Assessment :
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error .
- Structural Confirmation :
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.2–1.5 ppm), isoxazole (δ ~6.2 ppm), and benzimidazole (δ ~7.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and benzimidazole regions .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm spatial arrangement .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
- Computational Docking : Use software like AutoDock Vina to predict binding affinity for kinases (e.g., mTORC1/2) based on structural analogs .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC50 values) .
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein stabilization .
Q. Example Experimental Design :
In vitro : Dose-response assays (0.1–100 µM) on cancer cell lines (e.g., HCT-116) to assess antiproliferative activity (MTT assay).
In silico : Molecular dynamics simulations (100 ns) to study binding stability with mTOR catalytic domains .
Advanced: What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Data Discrepancy Analysis :
- Dose Consistency : Ensure equivalent molar concentrations across assays (e.g., in vitro vs. in vivo) .
- Model-Specific Factors : Account for metabolic differences (e.g., CYP450 activity in hepatocytes vs. plasma stability) .
- Validation Workflow :
- Replicate Key Findings : Repeat assays in triplicate using orthogonal methods (e.g., Western blot for target inhibition alongside cell viability).
- Control Variables : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to isolate compound effects .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazole or benzimidazole derivatives) to identify trends .
Advanced: How can SAR studies systematically identify critical functional groups influencing bioactivity?
Methodological Answer:
- SAR Design :
- Core Modifications : Synthesize analogs with variations in:
- Cyclopropyl Group : Replace with ethyl or trifluoromethyl to assess steric/electronic effects .
- Benzimidazole Substituents : Test 2-methyl vs. 2-ethyl for hydrophobic pocket interactions .
- Methanone Linker : Replace ketone with amide or sulfone to evaluate hydrogen-bonding requirements .
- Activity Testing :
- Hierarchical Screening :
Primary Assay : Measure IC50 against primary target (e.g., mTOR).
Selectivity Panel : Test off-target effects on related kinases (PI3K, Akt) .
- Data Correlation : Use QSAR models to link structural descriptors (e.g., LogP, polar surface area) to activity .
Q. Example SAR Table :
| Modification | mTOR IC50 (nM) | Selectivity (vs. PI3K) |
|---|---|---|
| Parent Compound | 12 ± 1.5 | >100-fold |
| Cyclopropyl → Ethyl | 45 ± 3.2 | 10-fold |
| 2-Methyl → 2-Ethyl | 8 ± 0.9 | >50-fold |
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